N-(4-methylpiperidin-4-yl)acetamide

Description

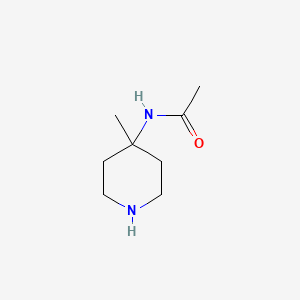

Chemical Structure and Properties N-(4-methylpiperidin-4-yl)acetamide (CAS: 19694931) is a piperidine derivative with the molecular formula C₈H₁₆N₂O. Its structure features a piperidine ring substituted with a methyl group and an acetamide moiety at the 4-position. The SMILES notation is CC(=O)NC1(CCNCC1)C, and the InChIKey is PJUQPGPSCSSQIW-UHFFFAOYSA-N . The compound is often utilized as a pharmaceutical intermediate due to its balanced lipophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(4-methylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUQPGPSCSSQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in the context of neurological and psychiatric disorders .

Monoamine Receptor Modulation

- Serotonin Receptors N-(4-methylpiperidin-4-yl)acetamide derivatives can affect monoamine receptors, including serotonin receptors, and may act as inverse agonists and antagonists at the 5-HT2A subtype of human serotonin receptors .

- Neurological Functions Serotonin is a neurotransmitter and neuromodulator implicated in behaviors and responses such as sleeping, eating, locomotion, pain perception, learning, memory, sexual behavior, body temperature control, and blood pressure regulation . It also plays a role in the control systems of peripheral nociceptors and functions in cardiovascular, hematological, and gastrointestinal systems .

- Disease Treatment N-(4-methylpiperidin-4-yl)acetamide compounds can modulate 5-HT2A receptor-mediated events and may be useful for treating neuropsychiatric diseases such as schizophrenia, depression, anxiety, sleep disorders, appetite disorders, affective disorders (major depression, bipolar disorder), depression with psychotic features, and Tourette's Syndrome . They may also be beneficial for treating drug-induced psychoses and psychoses secondary to neurodegenerative disorders like Alzheimer's or Huntington's Disease, as well as hypertension, migraine, vasospasm, ischemia, and thrombotic conditions .

Anticonvulsant Activity

- Seizure Prevention Some acetamide derivatives have demonstrated anticonvulsant activity and the ability to prevent seizure spread at low doses in mice .

Opioid Receptor Interactions

- Opioid Ligands N-(4-methylpiperidin-4-yl)acetamide is used in the design and synthesis of novel opioid ligands based on the 4-anilidopiperidine scaffold to study the biological effects of substituents on μ and δ opioid receptor interactions .

- Binding Affinity Derivatives containing amino, acetamide, and hydroxyl substitutions showed binding affinity towards the μ opioid receptor .

Adenosine Receptor Antagonists

- CNS Modulation In the central nervous system, adenosine regulates physiological functions as a modulator . Derivatives containing 1-methylpiperidin-4-yl were among the most stable compounds in a series of analogues .

- Plasma and Brain Concentrations A study found that a compound containing 1-methylpiperidin-4-yl displayed good plasma and brain concentrations, and a good brain/plasma ratio after oral administration in rats .

Mechanism of Action

N-(4-methylpiperidin-4-yl)acetamide is similar to other piperidine derivatives, such as N-(1-methylpiperidin-4-yl)acetamide and N-(4-methylpiperidin-4-yl)benzamide. These compounds share the piperidine ring structure but differ in the substituents attached to the ring. The presence of the methyl group and the acetamide group in N-(4-methylpiperidin-4-yl)acetamide gives it unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamides

Acetyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide)

- Structure : Shares the piperidine core and acetamide group but includes bulky N-phenethyl and N-phenyl substituents.

- Pharmacology: A potent opioid agonist, acetyl fentanyl binds to μ-opioid receptors, leading to analgesic effects.

- Key Difference : N-(4-methylpiperidin-4-yl)acetamide lacks the aromatic groups, rendering it pharmacologically inert toward opioid receptors.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

- Structure : Features a heavily methylated piperidine ring (2,2,6,6-tetramethyl) with an acetate ester instead of acetamide.

- Properties : The steric hindrance from methyl groups reduces reactivity and increases rigidity. The ester group confers higher lipophilicity compared to the acetamide .

- Application : Used as a stabilizer in polymers, contrasting with N-(4-methylpiperidin-4-yl)acetamide’s role in drug synthesis.

Aromatic Acetamides

N-(4-Hydroxyphenyl)acetamide (Paracetamol Metabolite)

- Structure: A simple aromatic acetamide with a phenolic hydroxyl group.

- Pharmacology : Metabolized into active analgesic compounds. The planar aromatic structure facilitates cytochrome P450-mediated metabolism, unlike the aliphatic piperidine in N-(4-methylpiperidin-4-yl)acetamide .

- Solubility : Higher water solubility due to the hydroxyl group, whereas the piperidine derivative’s solubility is moderate .

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

- Structure : Contains a pyrazole-substituted phenyl ring.

- The piperidine analog lacks such aromatic interactions .

Complex Heterocyclic Derivatives

N-Isopropyl-2-(3-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

- Structure : Integrates pyrimidine, piperazine, and pyridine rings with an acetamide linker.

- Application : Designed as a kinase inhibitor for cancer therapy. The extended conjugation and multiple hydrogen-bonding sites contrast with the simpler piperidine-acetamide structure .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Pharmacological Activity | LogP (Predicted) |

|---|---|---|---|---|

| N-(4-methylpiperidin-4-yl)acetamide | C₈H₁₆N₂O | 4-Methylpiperidine, acetamide | Intermediate (no direct activity) | 0.98 |

| Acetyl Fentanyl | C₂₁H₂₆N₂O₂ | N-Phenethyl, N-phenyl | Potent opioid agonist | 3.85 |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₁H₂₁NO₂ | 2,2,6,6-Tetramethyl, acetate ester | Polymer stabilizer | 2.12 |

| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | 4-Hydroxyphenyl | Analgesic metabolite | 0.49 |

| N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide | C₁₁H₁₁N₃O | Pyrazole-phenyl | Antipyretic candidate | 1.76 |

Research Findings and Implications

- Structural Influence on Activity : Bulky substituents (e.g., acetyl fentanyl’s phenyl groups) enhance receptor binding but increase toxicity. Simpler analogs like N-(4-methylpiperidin-4-yl)acetamide avoid such risks .

- Metabolic Pathways : Aromatic acetamides undergo oxidative metabolism, while piperidine derivatives may undergo ring-opening or N-dealkylation .

- Industrial Applications : Piperidine derivatives with minimal substitution (e.g., 4-methylpiperidin-4-yl) are preferred intermediates due to synthetic flexibility .

Biological Activity

N-(4-methylpiperidin-4-yl)acetamide, a compound derived from piperidine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-methylpiperidin-4-yl)acetamide is characterized by the presence of a piperidine ring substituted with a methyl group and an acetamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of N-(4-methylpiperidin-4-yl)acetamide is primarily attributed to its ability to interact with various receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly:

- Serotonin Receptors : The compound exhibits selective antagonism at 5-HT2A receptors, which are implicated in mood regulation and psychotic disorders. This interaction may contribute to its potential use in treating conditions such as anxiety and depression .

- Opioid Receptors : Research indicates that derivatives of N-(4-methylpiperidin-4-yl)acetamide can interact with μ and δ opioid receptors, suggesting potential applications in pain management and addiction therapy .

Pharmacological Effects

- Sedative Effects : Studies have demonstrated that N-(4-methylpiperidin-4-yl)acetamide can increase slow-wave sleep duration while reducing awakenings after sleep onset. This suggests its potential as a treatment for insomnia .

- Anticancer Activity : Compounds containing the piperidinyl moiety have shown promising results in inhibiting the proliferation of various cancer cell lines, including lung, ovarian, melanoma, and colon cancers. The activity appears to be enhanced when the polar head contains 4-methyl-piperidinyl groups .

- Antiparasitic Activity : Recent investigations into related compounds have indicated that modifications to the piperidine structure can improve aqueous solubility and metabolic stability, enhancing their efficacy against parasitic infections like malaria .

Study 1: Serotonin Receptor Antagonism

A study characterized the pharmacological profile of AC-90179, a derivative of N-(4-methylpiperidin-4-yl)acetamide. This compound was shown to act as a selective inverse agonist at the 5-HT2A receptor, demonstrating its potential for treating psychotic disorders without significant side effects associated with traditional antipsychotics .

Study 2: Anticancer Efficacy

Research conducted on a series of novel opioid ligands based on the piperidine scaffold revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines (A549, SKOV3, A375, LOVO). The presence of 4-methyl-piperidinyl groups was correlated with enhanced anticancer activity compared to other structures .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.